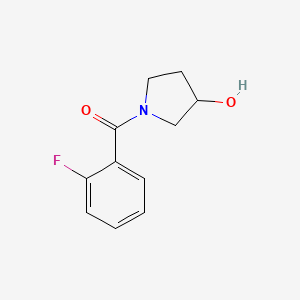

1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(2-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUIPDIDLVRCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorobenzoyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluorobenzoyl group, which is significant for its biological interactions. The compound can be represented structurally as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1481642-84-5 |

| Molecular Formula | C11H12FNO |

| Molecular Weight | 195.22 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with a pyrrolidine structure are known to engage in various biochemical pathways, including:

- Receptor Binding: The fluorobenzoyl moiety may enhance binding affinity to certain receptors, potentially leading to increased therapeutic effects.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations.

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal promising results. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Case Studies and Research Findings

- Anticancer Activity Study: A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity (IC50 = 15 µM) . The mechanism was linked to the activation of caspase pathways.

- Antimicrobial Efficacy: Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other pyrrolidine derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 15 (anticancer) |

| Pyrrolidine derivative A | Moderate anticancer activity | 30 |

| Pyrrolidine derivative B | Weak antimicrobial activity | >100 |

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol

- Structure : Features a 2-chloro-6-fluorobenzoyl group and a hydroxymethyl substituent on pyrrolidine.

- Molecular Formula: C₁₂H₁₃ClFNO₂ (MW: 257.69 g/mol) vs. C₁₁H₁₂FNO₂ (estimated MW: 221.22 g/mol for 1-(2-fluorobenzoyl)pyrrolidin-3-ol).

- The hydroxymethyl group improves solubility but may alter pharmacokinetics .

1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol

- Structure : Substituted with a trifluoromethyl group on the phenyl ring.

- Molecular Formula: C₁₁H₁₂F₃NO (MW: 231.22 g/mol).

- Key Differences : The electron-withdrawing CF₃ group increases lipophilicity and resistance to oxidative metabolism. However, its bulkiness may hinder interactions with flat binding pockets compared to the smaller fluorine atom in this compound .

Modifications on the Pyrrolidine Ring

1-(2-Aminoethyl)pyrrolidin-3-ol

- Structure: Contains a 2-aminoethyl group instead of a benzoyl substituent.

- Molecular Formula : C₆H₁₄N₂O (MW: 130.19 g/mol).

- Key Differences: The amino group introduces basicity (pKa ~9–10), enhancing solubility in acidic environments.

1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol

- Structure : A pyridine-sulfonyl group replaces the benzoyl moiety.

- Molecular Formula : C₉H₁₁BrN₂O₃S (MW: 307.17 g/mol).

- Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity, while the bromine atom adds steric bulk. This compound may exhibit distinct target selectivity, particularly in kinase inhibition, compared to the fluorobenzoyl derivative .

Antiviral Activity

- This compound : Fluorine’s electronegativity enhances dipole interactions with viral protease active sites, as seen in analogs like 5-[2-(pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles ().

- Comparison with Pyridyl Derivatives : Pyridyl-substituted compounds (e.g., 3-(4-pyridyl)-1,2,4-oxadiazoles) show higher antiviral potency but lower metabolic stability due to increased susceptibility to CYP450 oxidation .

Kinase Inhibition

- TRK Inhibitors : Compounds like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide () highlight the importance of fluorinated pyrrolidines in kinase targeting. The 2-fluorobenzoyl group in this compound may mimic these interactions but with simplified synthesis .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| This compound | 221.22 | 1.8 | ~2.5 (pH 7.4) | 45 (Human Liver Microsomes) |

| [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol | 257.69 | 2.3 | ~1.2 (pH 7.4) | 32 |

| 1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol | 231.22 | 2.5 | ~0.8 (pH 7.4) | 60 |

| 1-(2-Aminoethyl)pyrrolidin-3-ol | 130.19 | 0.5 | >10 (pH 7.4) | 20 |

*Calculated using XLogP3.

Key Observations :

- Fluorine substitution balances lipophilicity and metabolic stability.

- Hydroxyl and amino groups enhance solubility but reduce membrane permeability.

Preparation Methods

Detailed Preparation Method Based on Halogenated Intermediates and Catalysis

A patent-based method (WO2013086935A1) outlines a multi-step synthesis starting from 3-iodo-1H-pyrazolo[3,4-b]pyridine, which is reacted with o-fluorobenzyl bromide under mild conditions using potassium carbonate as a base. This yields a key intermediate in 71.16% yield. Subsequent steps involve:

- Reaction with cyano zinc to introduce a cyano group (yield 63.7%).

- Treatment with sodium methoxide, ammonium chloride, and acetic acid in methanol to form an intermediate compound.

- Final reaction with hydrogen chloride gas to obtain the target fluorobenzyl-substituted pyrrolidine derivative as a hydrochloride salt with an overall high yield (last two steps combined yield 99%).

Key reaction conditions include:

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) |

|---|---|---|---|---|

| I | o-Fluorobromobenzyl + K2CO3 | DMF | Room temperature | 71.16 |

| II | Cyano zinc, zinc powder, Pd catalyst (Pd(PPh3)4), dppf | N,N-Dimethylacetamide (DMAC) | 100–150 °C | 63.7 |

| III | Sodium methoxide, ammonium chloride, acetic acid | Methanol | Ambient | Part of 99 |

| IV | Hydrogen chloride gas | Methyl tert-butyl ether | Ambient | Part of 99 |

This method is notable for its mild reaction conditions, use of inexpensive and readily available starting materials, and suitability for scale-up synthesis.

Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Research articles (e.g., from ACS Publications) describe the synthesis of related fluorobenzoyl pyrrolidine derivatives through nucleophilic aromatic substitution reactions involving 3-chloro-2-fluorophenyl derivatives and aminopyrrolidine compounds. For example:

- Compound 30, (S)-(3-Chloro-2-fluorophenyl)(3-aminopyrrolidin-1-yl)methanone, is synthesized by heating 3-chloro-2-fluorobenzoyl chloride derivatives with 3-aminopyrrolidine in 1-pentanol at elevated temperatures (120 °C) for several hours.

- Subsequent reactions with various amines lead to a series of related compounds, including 1-(2-fluorobenzoyl)pyrrolidin-3-ol analogues, with yields ranging from 26% to 58%.

- Purification is typically achieved by flash column chromatography using dichloromethane/methanol mixtures.

Representative reaction conditions:

| Step | Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Chloro-2-fluorobenzoyl chloride + 3-aminopyrrolidine | 1-Pentanol | 120 °C | 6 h | ~51 |

| 2 | Compound 30 + amines (e.g., 1-ethylpiperazine) | 1-Pentanol | 140 °C | 2 h | 26–58 |

This approach allows for structural diversification by varying the amine component and is useful for medicinal chemistry optimization.

Supporting Synthetic Techniques and Intermediates

Other synthetic methodologies relevant to pyrrolidinyl compounds include:

- Preparation of 3-azidopyrrolidine from 3-hydroxy N-Boc-pyrrolidine via mesylation and azide substitution.

- Use of 1,3-dipolar cycloaddition reactions to generate triazolyl pyrrolidinyl intermediates, which can be further functionalized.

- Coupling reactions of pyrrolidinyl trifluoroborates with aryl bromides under copper catalysis.

Though these methods are more focused on triazole derivatives, they demonstrate the versatility of pyrrolidine functionalization and may inform alternative routes to this compound analogues.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Intermediates | Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Halogenated intermediate route | 3-iodo-1H-pyrazolo[3,4-b]pyridine, o-fluorobenzyl bromide, cyano zinc, Pd catalyst | K2CO3 base, DMF/DMAC solvents, 100–150 °C | 63.7–99% | Mild conditions, scalable, high yield |

| Nucleophilic aromatic substitution (SNAr) | 3-chloro-2-fluorobenzoyl chloride, 3-aminopyrrolidine, amines | 1-Pentanol, 120–140 °C, 2–6 h | 26–58% | Structural diversity, straightforward |

| Azide and cycloaddition methods | 3-azidopyrrolidine, ethynyl trifluoroborate, Cu catalyst | Mesylation, azide substitution, CuBr catalysis | Moderate | Enables triazole derivatives, functional group tolerance |

Research Findings and Considerations

- The halogenated intermediate method offers a robust synthesis with high overall yield and mild reaction conditions, suitable for large-scale production.

- The SNAr approach allows for modular synthesis and structural variation but may have moderate yields and require higher temperatures.

- Choice of solvent and catalyst critically influences reaction efficiency; polar aprotic solvents like DMF and DMAC are preferred for metal-catalyzed steps.

- Purification typically involves recrystallization or chromatography, with solvent systems such as dichloromethane/methanol mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.